Phenylthiohydantoin-tryptophan

描述

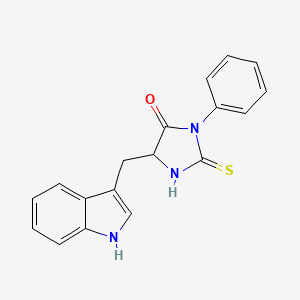

Phenylthiohydantoin-tryptophan, also known as 5-(3-Indolylmethyl)-3-phenyl-2-thiohydantoin, is a compound with the molecular formula C18H15N3OS and a molecular weight of 321.40 g/mol . It is a derivative of tryptophan, an essential amino acid, and is commonly used in peptide sequencing and amino acid analysis .

准备方法

Synthetic Routes and Reaction Conditions: Phenylthiohydantoin-tryptophan can be synthesized through the reaction of phenyl isothiocyanate with methyl L-tryptophanate . The reaction typically involves the use of dichloromethane as a solvent and triethylamine as a base, with the reaction mixture being stirred at 40°C overnight . The product is then purified through chromatography on silica gel .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling up of reaction volumes and optimization of reaction conditions to ensure high yield and purity .

化学反应分析

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used for separating and analyzing PTH derivatives. The following parameters are critical for effective separation:

| Parameter | Value |

|---|---|

| Flow Rate | 210 µL/min |

| Gradient Composition | Varies (typically from 12% to 38% Solution B) |

| Column Type | PTH-C18 column |

| Detection Method | UV detection at specific wavelengths |

Mass Spectrometry (MS)

Mass spectrometry complements HPLC by providing molecular weight information, allowing for the identification of PTH derivatives based on their mass-to-charge ratios.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the absolute configuration of amino acids in PTH derivatives. Each configuration exhibits distinct CD spectra, aiding in structural elucidation.

Research Findings on Phenylthiohydantoin-Tryptophan

Recent studies have demonstrated the utility of PTH-tryptophan in peptide sequencing and characterization:

-

Edman Degradation Efficiency : The efficiency of Edman degradation using PTH derivatives has been confirmed through various studies, highlighting its effectiveness in sequencing peptides containing tryptophan residues .

-

Configuration Analysis : Research indicates that PTH derivatives exhibit unique CD spectra that can differentiate between D- and L-amino acid configurations, providing insights into peptide structure .

-

Application in Synthetic Peptides : The technique has been successfully applied to analyze synthetic pentapeptides and natural depsipeptides, confirming its versatility in peptide chemistry .

科学研究应用

Biochemical Research

Protein Sequencing

PTH-tryptophan is primarily utilized in the sequencing of proteins through Edman degradation. This method allows for the identification of amino acid sequences from the N-terminal end of proteins. The formation of PTH derivatives upon reaction with amino acids facilitates their detection and quantification. The specificity of PTH-tryptophan for tryptophan residues enhances the accuracy of sequencing protocols, particularly in complex protein mixtures.

Analytical Techniques

Recent advancements in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have improved the detection limits and resolution of PTH derivatives. For instance, studies have demonstrated that using PTH-tryptophan in conjunction with these techniques can yield precise quantification of tryptophan levels in biological samples, which is crucial for understanding metabolic pathways and disease states .

Pharmaceutical Applications

Drug Development

PTH-tryptophan has been explored as a potential lead compound in drug development due to its interaction with biological targets related to mood regulation and sleep disorders. Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood stabilization. Research indicates that modifying tryptophan with PTH can enhance its bioavailability and efficacy in therapeutic applications .

Cancer Research

The metabolism of tryptophan plays a significant role in cancer biology. Studies have shown that tryptophan depletion can inhibit tumor growth, particularly in liver cancer models. PTH-tryptophan may be used to investigate metabolic pathways involved in cancer progression, providing insights into potential therapeutic interventions targeting tryptophan metabolism .

Nutritional Sciences

Dietary Supplements

Tryptophan is often included in dietary supplements aimed at improving sleep quality and mood. The incorporation of PTH-tryptophan into these formulations may enhance their effectiveness by ensuring better absorption and utilization within the body. Research suggests that tryptophan supplementation can positively impact conditions such as insomnia and anxiety disorders .

Food Industry Applications

In food science, PTH-tryptophan can be utilized to fortify foods with essential amino acids. This application is particularly relevant in developing infant formulas or nutritional products aimed at specific health outcomes, such as improved cognitive function or emotional well-being .

Case Studies

作用机制

The mechanism of action of phenylthiohydantoin-tryptophan involves its interaction with the N-terminal amino group of peptides during the Edman degradation process . This reaction forms a phenylthiohydantoin derivative of the amino acid, which can then be identified and analyzed . The molecular targets include the peptide bonds in proteins, and the pathway involves sequential cleavage and identification of amino acids .

相似化合物的比较

- Phenylthiohydantoin-alanine

- Phenylthiohydantoin-glycine

- Phenylthiohydantoin-phenylalanine

Comparison: Phenylthiohydantoin-tryptophan is unique due to its indole ring structure, which is derived from tryptophan . This structure imparts specific chemical properties and reactivity that differ from other phenylthiohydantoin derivatives. For instance, the indole ring can participate in additional interactions and reactions compared to simpler amino acid derivatives .

生物活性

Phenylthiohydantoin-tryptophan (PTH-Trp) is a compound derived from the amino acid tryptophan, known for its various biological activities. This article focuses on the biological activity of PTH-Trp, exploring its mechanisms, effects, and potential applications based on diverse research findings.

Overview of Tryptophan and Its Derivatives

Tryptophan is an essential amino acid that serves as a precursor for several important bioactive substances, including serotonin and kynurenine. The metabolic pathways of tryptophan are crucial in various physiological processes, including mood regulation and immune response . PTH-Trp, as a derivative of tryptophan, may inherit some of these properties while also exhibiting unique biological activities.

-

Serotonergic Activity :

- Tryptophan is a precursor to serotonin (5-HT), a neurotransmitter that plays a significant role in mood regulation. Research indicates that the availability of tryptophan can influence serotonin synthesis, which is critical for maintaining emotional balance .

- PTH-Trp may enhance serotonergic activity by increasing the bioavailability of tryptophan or modulating its metabolic pathways.

-

Kynurenine Pathway :

- A significant portion of tryptophan is metabolized through the kynurenine pathway, leading to the production of neuroactive metabolites such as kynurenic acid and quinolinic acid. These metabolites have been implicated in various neurological disorders .

- PTH-Trp could potentially influence this pathway, thereby affecting neuroprotection and neuroinflammation.

Antimicrobial Properties

Emerging studies suggest that PTH-Trp exhibits antimicrobial properties, similar to those observed with D-tryptophan. Research indicates that D-tryptophan can delay the growth of foodborne pathogens and inhibit biofilm formation . The exact mechanism remains under investigation but may involve alterations in the extracellular matrix or prevention of initial cell adhesion.

Case Studies

-

Epidemiological Studies :

- Historical data associated L-tryptophan products from specific manufacturers with eosinophilia-myalgia syndrome (EMS), highlighting potential safety concerns with certain tryptophan derivatives . Although this does not directly implicate PTH-Trp, it underscores the need for careful evaluation of tryptophan derivatives' safety profiles.

- Animal Studies :

Research Findings

常见问题

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying phenylthiohydantoin-tryptophan in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard due to its sensitivity and specificity. Parameters include reverse-phase C18 columns, gradient elution with mobile phases (e.g., acetonitrile/water with 0.1% formic acid), and detection limits in the nanomolar range. Calibration curves using synthetic standards are critical for quantification .

- Data Consideration : Include a table comparing detection methods (e.g., UV-spectroscopy vs. MS), emphasizing sensitivity (LOD/LOQ) and recovery rates in complex matrices like serum or placental tissue.

Q. What is the biochemical role of this compound in modulating immune tolerance?

- Methodological Answer : Focus on its interaction with indoleamine 2,3-dioxygenase (IDO), which catabolizes tryptophan. Use in vitro T-cell proliferation assays with IDO-expressing dendritic cells, measuring tryptophan depletion via kynurenine assays. Confirm findings with competitive inhibition studies using 1-methyl-tryptophan .

- Experimental Design : Include control groups with IDO inhibitors to isolate this compound’s specific effects on T-cell apoptosis or anergy.

Q. What are the standard protocols for handling this compound to ensure stability?

- Methodological Answer : Store lyophilized samples at -80°C under inert gas (argon) to prevent oxidation. For in vivo studies, dissolve in PBS (pH 7.4) with 0.1% DMSO for solubility. Validate stability via repeated HPLC-MS runs over 24–72 hours .

Q. How does this compound interact with other tryptophan metabolites in immune regulation?

- Methodological Answer : Perform metabolomic profiling (LC-MS/MS) of serum or tissue samples from IDO-active models. Compare kynurenine/tryptophan ratios and correlate with this compound levels. Use gene knockout models (e.g., IDO⁻/⁻ mice) to validate pathway specificity .

Q. What ethical considerations apply when using this compound in animal studies?

- Methodological Answer : Adhere to Institutional Animal Care and Use Committee (IACUC) guidelines. Justify sample sizes via power analysis to minimize unnecessary subjects. Include sham controls and humane endpoints for studies involving pregnancy models (e.g., fetal rejection assays) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported IDO inhibition efficacy of this compound?

- Methodological Answer : Conduct systematic reviews with meta-analysis to assess heterogeneity across studies. Variables to control include cell type (e.g., dendritic cells vs. macrophages), tryptophan concentrations, and assay duration. Use multivariate regression to identify confounding factors (e.g., oxygen levels affecting IDO activity) .

- Data Analysis Table : Summarize conflicting studies, highlighting differences in experimental conditions and statistical power.

Q. What strategies validate this compound’s longitudinal effects on maternal-fetal tolerance in vivo?

- Methodological Answer : Employ timed-pregnancy murine models with this compound administration at gestational days 7–14. Monitor fetal resorption rates via ultrasound and postmortem histology. Pair with flow cytometry of placental Treg populations and cytokine profiling (e.g., IL-10, TGF-β) .

- Ethical Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify translational relevance while minimizing maternal morbidity .

Q. How can researchers address variability in this compound’s bioavailability across tissue compartments?

- Methodological Answer : Use microdialysis probes for real-time sampling in target tissues (e.g., placenta, lymph nodes). Compare pharmacokinetic profiles (Cmax, AUC) with plasma levels. Validate tissue-specific IDO activity via immunohistochemistry .

Q. What computational models predict this compound’s binding affinity to IDO versus other tryptophan derivatives?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using IDO’s crystal structure (PDB: 2D0T). Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD, Kon/Koff). Compare with experimental IC50 values from enzyme inhibition assays .

Q. How should researchers navigate contradictory findings between in vitro and in vivo efficacy of this compound?

- Methodological Answer : Reconcile discrepancies using ex vivo models (e.g., human placental explants) to bridge in vitro and in vivo conditions. Apply PICO framework: Population (IDO⁺ tissues), Intervention (dose titration), Comparison (untreated controls), Outcome (T-cell suppression metrics) .

- Data Contradiction Analysis : Use funnel plots to assess publication bias and sensitivity analysis to exclude outliers .

Q. Methodological and Ethical Frameworks

- Experimental Design : Align with PICO/FINER frameworks to ensure clarity and reproducibility .

- Data Integrity : Cross-validate findings with orthogonal methods (e.g., MS + ELISA) and pre-register protocols to mitigate bias .

- Statistical Rigor : Consult biostatisticians for power calculations and mixed-effects models to account for nested data (e.g., multiple tissue samples per subject) .

属性

IUPAC Name |

5-(1H-indol-3-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-9,11,16,19H,10H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXRWWVROVHSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298821 | |

| Record name | Phenylthiohydantoin-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5789-24-2 | |

| Record name | Phenylthiohydantoin-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-Indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5789-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylthiohydantoin-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1H-indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。